molecular formula C7H5F2NO3 B6156885 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid CAS No. 1805037-76-6

2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid

Cat. No.: B6156885
CAS No.: 1805037-76-6
M. Wt: 189.1
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Description

2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-based approaches .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of efficient difluoromethylation reagents and optimized reaction conditions is crucial for large-scale production. Recent advancements in difluoromethylation techniques have streamlined the industrial synthesis of this compound, making it more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include difluoromethylated pyridine derivatives, hydroxylated pyridines, and carboxylated pyridines. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and trifluoromethylated analogs. These compounds share structural similarities but differ in their chemical and biological properties .

Uniqueness

2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and hydroxyl groups makes it a versatile compound for various applications .

Properties

CAS No.

1805037-76-6

Molecular Formula

C7H5F2NO3

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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